4-Chlorothieno[2,3-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4-chlorothieno[2,3-d]pyrimidine involves several steps starting from readily available chemicals. A notable method involves the dropwise addition of 2-chloroacrylonitrile to a solution of ethyl mercaptoacetate and sodium ethoxide in ethanol, leading to a ring-closure reaction that yields 3-aminothiophene-2-barboxylate. This intermediate undergoes further ring-closure reactions and chlorination to produce 4-chlorothieno[2,3-d]pyrimidine (Cai Dejiao, 2011). Another approach involves the chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines with phosphoryl chloride, leading to the formation of 4-chlorothieno[2,3-d]pyrimidines, which can further undergo nucleophilic substitution with various amines to yield a series of derivatives (S. Konno et al., 1989).
Molecular Structure Analysis
The molecular structure of 4-chlorothieno[2,3-d]pyrimidine derivatives has been extensively studied, revealing a planar conformation that is crucial for their biological activity. The structure is characterized by X-ray diffraction, density functional theory (DFT), and various spectroscopic methods, providing insights into the electronic configuration and reactivity of these compounds. Notably, the molecular electrostatic potential surface map investigated with theoretical calculations at the B3LYP/6-311+G(d,p) levels offers valuable information on the chemical behavior of these molecules (Pei Huang et al., 2020).
Scientific Research Applications
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Anti-Inflammatory Applications
- Field : Pharmacology
- Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods : Various methods for the synthesis of pyrimidines are described .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Synthesis of Functionally Vital Pyrimidines
- Field : Organic Chemistry
- Summary : An effective and smooth synthesis of functionally vital pyrimidines has been reported .
- Methods : The synthesis involves 4-HO-TEMPO-facilitated annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
- Results : The synthesis method has been reported as effective .
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Photochemical Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds
- Field : Photochemistry
- Summary : The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano [2,3- d ]pyrimidine scaffolds .
- Methods : At room temperature in aqueous ethanol, photo-excited state functions generated from Na 2 eosin Y were employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .
- Results : Because of its good yields, energy-effectiveness, high atom economy, time-saving qualities of the reaction, and operational simplicity, Na 2 eosin Y is photochemically produced with the least amount of a catalyst .
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Anticancer Applications
- Field : Oncology
- Summary : Pyrimidines and their derivatives have been studied for their anticancer activities . For example, thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines and primary CLL cells .
- Methods : The anticancer activity is often evaluated using in vitro cell line studies .
- Results : Certain pyrimidine derivatives have been found to induce cell death by apoptosis as they inhibit the CDK enzyme .
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Synthesis of 6-Bromo-4-Chlorothieno[2,3-d]pyrimidine
- Field : Organic Chemistry
- Summary : A practical, robust, and scalable synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine has been developed .
- Methods : The method involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination .
- Results : The process relies on standard laboratory equipment, allowing to obtain the product in an overall yield of 49% without using chromatography for purification of the product and intermediates .
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Antimicrobial and Antifungal Applications
- Field : Microbiology
- Summary : The thienopyrimidine scaffold is frequently used in medicinal chemistry, e.g., in antimicrobial or antifungal agents .
- Methods : Thienopyrimidines can be prepared from both pyrimidine or thiophene derivatives .
- Results : Thienopyrimidines have shown to be effective against certain microbial and fungal species .
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Treatment of Viral Infections
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Treatment of Bone Diseases including Osteoporosis
- Field : Orthopedics
- Summary : Thienopyrimidines have been used for the treatment of bone diseases including osteoporosis .
- Methods : The specific methods of application would depend on the type of bone disease being treated .
- Results : Thienopyrimidines have shown potential in treating certain bone diseases .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chlorothieno[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCRUBBNZGVREM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353073 | |
Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothieno[2,3-d]pyrimidine | |
CAS RN |
14080-59-2 | |
Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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